

# The Discovery and Development of PF-00489791: A Phosphodiesterase 5

Author: BenchChem Technical Support Team. Date: December 2025

## Compound of Interest

Compound Name: PF-00489791

Cat. No.: B1679666

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**PF-00489791** is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed by Pfizer. This document provides a comprehensive overview of preclinical development, and clinical evaluation of **PF-00489791**. The core mechanism of action, centered on the enhancement of cyclic guanosine monophosphate (cGMP) signaling, has been investigated for various therapeutic indications, most notably diabetic nephropathy. This guide synthesizes the available technical data, including potency, preclinical and clinical study outcomes, and detailed experimental designs, to serve as a resource for researchers in the field of drug discovery.

## Discovery and Medicinal Chemistry

**PF-00489791**, also known as UK-489,791, belongs to the pyrazolopyrimidine class of organic compounds. This structural class is a cornerstone for many PDE5 inhibitors. The discovery of **PF-00489791** was part of a rational drug design program aimed at identifying selective inhibitors of PDE5.

## Chemical Structure and Properties

- IUPAC Name: 1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-methylsulfonylpyrazolo[4,3-d]pyrimidine-3-carboxamide
- Molecular Formula:  $C_{20}H_{28}N_8O_4S$
- Molecular Weight: 476.6 g/mol

## Synthesis

While the specific, proprietary synthesis route for **PF-00489791** is not publicly available, the general synthesis of pyrazolopyrimidinone-based PDE5 inhibitors follows a multi-step process. A common approach starts with the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring. Subsequent functionalization of the pyrazolopyrimidinone core with appropriate side chains yields the final active pharmaceutical ingredient. For instance, the synthesis of similar analogs often involves the reaction of a  $\beta$ -ketoester with a hydrazine derivative to form the pyrazole core. This is followed by a series of reactions to build the pyrimidine ring and introduce necessary substituents that confer potency and selectivity for the PDE5 enzyme.

## Preclinical Development

The preclinical evaluation of **PF-00489791** established its potency, selectivity, and in vivo activity.

## In Vitro Pharmacology

**PF-00489791** is a highly potent inhibitor of the PDE5A enzyme. The primary mechanism of action is the inhibition of PDE5, which is responsible for the breakdown of cGMP. By inhibiting PDE5, **PF-00489791** leads to an accumulation of cGMP, resulting in vasodilation and other downstream effects.

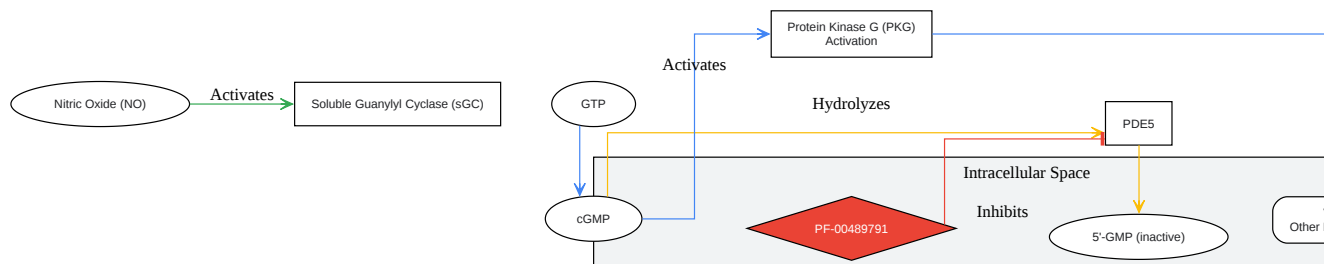
| Parameter        | Value  | Enzyme                       |
|------------------|--------|------------------------------|
| IC <sub>50</sub> | 1.5 nM | Phosphodiesterase 5A (PDE5A) |

Table 1: In Vitro Potency of PF-00489791

A comprehensive selectivity profile against other PDE subtypes is not detailed in publicly available literature. However, it is described as a "highly selective" inhibitor.

## Mechanism of Action: Signaling Pathway

The mechanism of action of **PF-00489791** is centered on the potentiation of the nitric oxide (NO)-cGMP signaling pathway.



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Mechanism of action of **PF-00489791**.

## In Vivo Preclinical Studies

Preclinical studies in animal models have been conducted to assess the in vivo effects of **PF-00489791**. One notable study investigated its therapeutic effects in an experimental model of stroke in rats.

| Study           | Animal Model   | Key Findings   |
|-----------------|--|--|
| Stroke Recovery | Rats with permanent middle cerebral artery occlusion | Improved functional recovery in motor score<br>The effect was observed even though PF-00489791 is non-brain penetrant. |

Table 2: Summary of a Key In Vivo Preclinical Study of PF-00489791

Detailed preclinical pharmacokinetic and toxicology data are not extensively reported in the public domain.

## Clinical Development

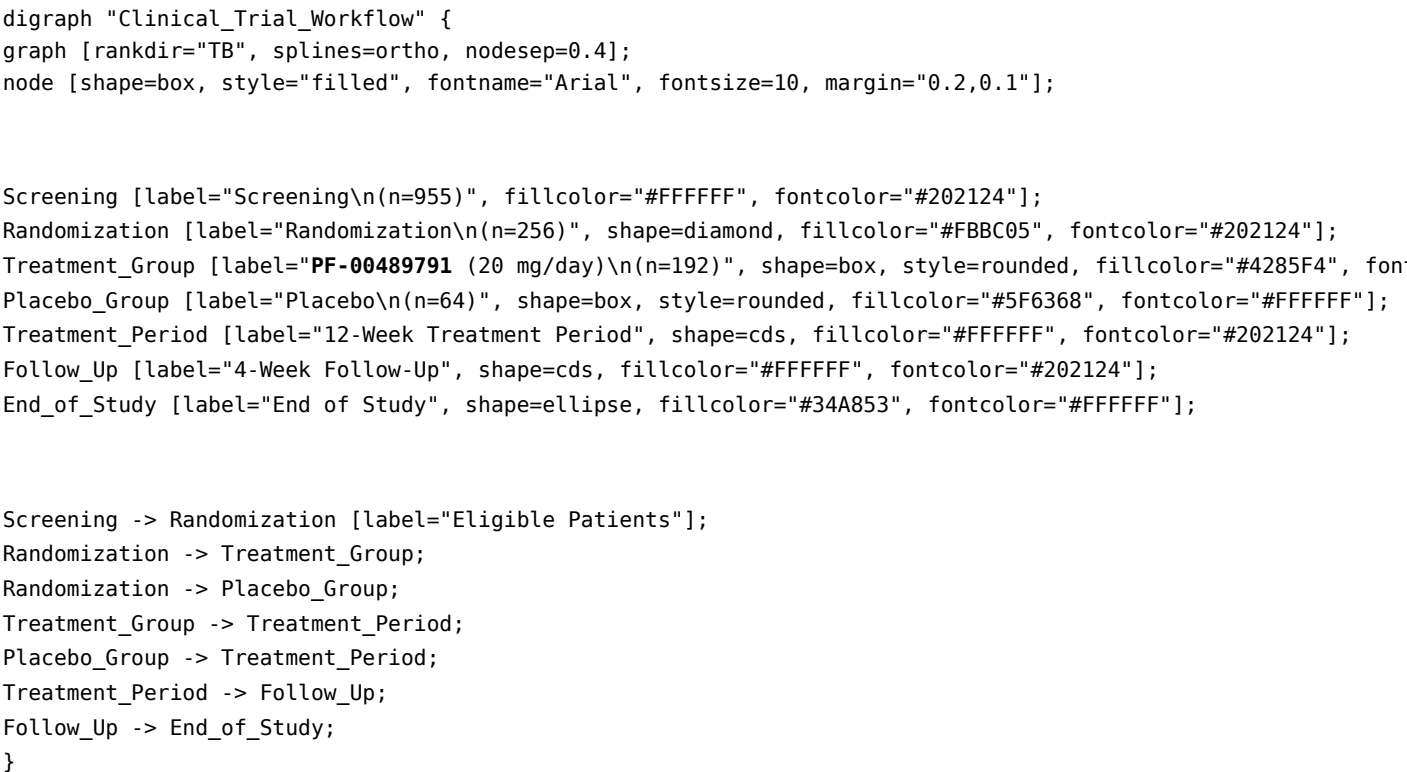
**PF-00489791** has been evaluated in Phase 2 clinical trials for several indications, including diabetic nephropathy and Raynaud's phenomenon. The clinical trial is NCT01200394, which assessed the efficacy and safety of **PF-00489791** in patients with type 2 diabetes and overt nephropathy.

### Phase 2 Clinical Trial in Diabetic Nephropathy (NCT01200394)

This multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group study was designed to evaluate the effect of **PF-00489791** in patients with diabetic nephropathy.

| Parameter           | Description  |
|---------------------|--|
| Study Design        | Randomized, double-blind, placebo-controlled, parallel-group   |
| Population          | 256 subjects with type 2 diabetes mellitus, eGFR 25-60 ml/min/1.73 m², and albumin-to-creatinine ratio (UACR) >300 mg/g. |
| Intervention        | PF-00489791 (20 mg) or placebo, administered orally once daily for 12 weeks  |
| Randomization Ratio | 3:1 (PF-00489791 : Placebo)  |
| Primary Outcome     | Change from baseline in UACR at Week 12.   |
| Secondary Outcomes  | Change from baseline in UACR at Weeks 3, 6, and 16.  |

Table 3: Key Aspects of the NCT01200394 Clinical Trial Protocol



Workflow of the NCT01200394 clinical trial.

The trial demonstrated that **PF-00489791** was effective in reducing albuminuria.

| Outcome Measure            | Result   |
|----------------------------|--|
| Primary Efficacy Endpoint  |  |
| Change in UACR at Week 12  | 15.7% reduction with PF-00489791 compared to placebo (ratio 0.843; 95% interval 0.73 to 0.98). |
| Safety and Tolerability    |  |
| Most Common Adverse Events | Headache and upper gastrointestinal events (mild in severity).                                 |

Table 4: Key Efficacy and Safety Outcomes from the NCT01200394 Trial

The reduction in UACR was observed as early as week 3 of treatment. However, this effect was reversible, with UACR values returning to baseline following treatment cessation.

## Conclusion

**PF-00489791** is a potent and selective PDE5 inhibitor that has shown promise in preclinical and clinical studies. Its development history highlights the targeting the NO-cGMP pathway for conditions beyond erectile dysfunction. The Phase 2 clinical trial in diabetic nephropathy demonstrated a statistic reduction in albuminuria, a key marker of kidney damage. While the development of **PF-00489791** for this indication has not progressed to Phase 3, its investigation provide valuable insights for the continued exploration of PDE5 inhibitors in renal and cardiovascular diseases. Further research may explore its potential in other related conditions. The global highest R&D status for **PF-00489791** is currently listed as discontinued.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)